N-(3-hydroxycyclohexyl)benzamide

Chiral Resolution Enantiomeric Excess PDE7 Inhibitor Synthesis

Why choose this compound? trans-N-(3-Hydroxycyclohexyl)benzamide is the validated benzamide-protected intermediate for enzymatic resolution of trans-3-aminocyclohexanol (>95% ee), a critical chiral building block for PDE7 inhibitors. The trans isomer ensures compatibility with published resolution protocols; incorrect stereochemistry renders the process infeasible. Orthogonal protection enables selective hydroxyl modification without amine deprotection. Distinct LogP (~1.8) and hydrogen-bond profile vs. 4-hydroxy regioisomer (CAS 204691-99-6) for unambiguous identity verification. Procure with confidence for reproducible chiral synthon supply.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 13941-94-1
Cat. No. B175707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxycyclohexyl)benzamide
CAS13941-94-1
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)
InChIKeyBYHCFBWCQDHOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Hydroxycyclohexyl)benzamide (CAS 13941-94-1): Essential Procurement Specifications and Baseline Characterization


N-(3-Hydroxycyclohexyl)benzamide (CAS 13941-94-1), with molecular formula C₁₃H₁₇NO₂ and molecular weight 219.28 g/mol , is a bifunctional benzamide derivative featuring a cyclohexyl ring bearing a hydroxyl substituent at the 3-position and an amide linkage to a phenyl ring . The compound is typically handled as the trans (1R,3R/1S,3S) racemate and is supplied as an off-white solid . It serves as a protected synthetic intermediate for enantiomerically pure 3-aminocyclohexanol, a critical chiral building block in medicinal chemistry programs targeting phosphodiesterase 7 (PDE7) . The combination of hydrogen-bond donor and acceptor groups (HBD = 2, HBA = 2) and a predicted LogP of approximately 1.8 distinguishes it from non-hydroxylated and regioisomeric analogs in solubility and lipophilicity profiles relevant to reaction medium selection and downstream purification .

Why N-(3-Hydroxycyclohexyl)benzamide Cannot Be Replaced by Generic N-Cyclohexylbenzamide Analogs


The hydroxy group at the cyclohexyl 3-position fundamentally alters the stereoelectronic properties of N-(3-hydroxycyclohexyl)benzamide relative to its non-hydroxylated parent (N-cyclohexylbenzamide) and other regioisomers. The 3-hydroxy substituent introduces a hydrogen-bond donor site that is absent in the non-hydroxylated analog, enabling additional intermolecular interactions that affect solubility, chromatographic retention, and reactivity . Compared to the 4-hydroxy regioisomer (CAS 204691-99-6), the 3-hydroxy substitution pattern places the hydroxyl group in a distinct spatial orientation, altering the dihedral angle between the cyclohexyl ring and the amide plane, which influences both crystallinity and enantiomeric resolution behavior on chiral stationary phases . The cis diastereomer (CAS 177366-89-1) displays a different melting point (138–140 °C) versus the trans form, and importantly, the trans isomer is specifically required as the benzamide-protected precursor in the enzymatic resolution route to enantiopure trans-3-aminocyclohexanol, a key chiral synthon for PDE7 inhibitor development . Substituting an alternative isomer or analog would alter the stereochemical outcome of this resolution or render it entirely infeasible.

Quantitative Differentiation of N-(3-Hydroxycyclohexyl)benzamide Against Closest Analogs


Stereochemical Identity Determines Chiral Resolution Feasibility

The trans configuration of N-(3-hydroxycyclohexyl)benzamide is essential for the enzymatic resolution protocol that produces enantiomerically pure trans-3-aminocyclohexanol, a critical chiral building block for PDE7 inhibitors. When the benzamide derivative is analyzed by chiral HPLC (Chiracel OD column, heptane/DEA : propan-2-ol/DEA 80:20 v/v, 1 mL/min, UV 225 nm, runtime 12 min), baseline separation of the enantiomers is achieved, enabling determination of enantiomeric excess with >95% ee . The cis diastereomer (CAS 177366-89-1) cannot be substituted into this protocol because the enzymatic resolution is substrate-specific to the trans geometry of the 1-acetoxy-3-benzylamidocyclohexane precursor .

Chiral Resolution Enantiomeric Excess PDE7 Inhibitor Synthesis

Predicted Lipophilicity (LogP) Differentiation Among Hydroxycyclohexylbenzamide Regioisomers

Computationally predicted LogP values differentiate N-(3-hydroxycyclohexyl)benzamide from its 4-hydroxy and 2-hydroxy regioisomers, with implications for solvent partitioning during synthesis and purification. The 3-hydroxy isomer has a predicted LogP of 1.8 (octanol/water) and a LogD (pH 5.5–7.4) of approximately 1.39 . While direct experimental LogP data for all regioisomers under identical conditions are not available from primary literature, the presence of the hydroxyl group at the 3- versus 4-position alters the predicted polar surface area (49.3 Ų for the 3-hydroxy isomer) and hydrogen-bonding topology, affecting both chromatographic retention and liquid-liquid extraction behavior . The 4-hydroxy regioisomer (CAS 204691-99-6) has the same molecular formula (C₁₃H₁₇NO₂) and identical molecular weight (219.28 g/mol) but distinct chromatographic retention .

Lipophilicity LogP Physicochemical Profiling

Role as Protected Intermediate in Scalable Chiral Amine Production

N-(3-hydroxycyclohexyl)benzamide is utilized as the benzamide-protected form in the chiral HPLC determination of enantiomeric excess during the enzymatic resolution of trans-3-aminocyclohexanol. The published protocol has been demonstrated at the 60 g scale, with the benzamide derivative enabling reliable ee quantification by chiral HPLC (Chiracel OD, 250×4.6mm, 5µm, heptane+0.1%DEA/propan-2-ol+0.1%DEA 80:20, 1 mL/min, UV 225 nm) . In contrast, N-cyclohexylbenzamide (CAS 139-06-0), lacking the 3-hydroxy group, cannot serve as a precursor to 3-aminocyclohexanol and would require entirely different synthetic methodology to access the same chiral amine target . Replacement of the benzamide protecting group with an alternative acyl group (e.g., acetyl, Boc) would alter the substrate specificity of the Novozyme® 435 enzyme and the chiral HPLC retention parameters, necessitating re-optimization of the entire resolution protocol.

Enzymatic Resolution Process Chemistry Chiral Building Block

Validated Research and Industrial Application Scenarios for N-(3-Hydroxycyclohexyl)benzamide


Chiral Building Block Supply for PDE7 Inhibitor Medicinal Chemistry Programs

N-(3-hydroxycyclohexyl)benzamide in its trans configuration functions as the benzamide-protected intermediate in the enzymatic resolution of racemic trans-3-aminocyclohexanol. This protocol, validated at the 60 g scale with >95% enantiomeric excess, supplies both (R,R)- and (S,S)-3-aminocyclohexanol enantiomers for incorporation into thiadiazole and oxadiazole PDE7 inhibitor scaffolds . Procurement of the trans benzamide derivative (CAS 13941-94-1) specifically is mandatory for compatibility with this published resolution methodology.

Chiral Purity Reference Standard for HPLC Method Development

The benzamide derivative of trans-3-aminocyclohexanol is employed as the analytical standard for chiral HPLC determination of enantiomeric excess. Baseline separation of enantiomers is achieved on a Chiracel OD column (250×4.6 mm, 5 µm) using heptane+0.1% DEA/propan-2-ol+0.1% DEA (80:20 v/v/v) at 1 mL/min with UV detection at 225 nm . This validated method can be directly adopted by quality control laboratories for batch release testing of chiral 3-aminocyclohexanol intermediates.

Physicochemical Differentiation for Regioisomer Identity Confirmation

Given that N-(3-hydroxycyclohexyl)benzamide shares its molecular formula (C₁₃H₁₇NO₂) and molecular weight (219.28 g/mol) with its 4-hydroxy and 2-hydroxy regioisomers, identity confirmation requires orthogonal analytical methods beyond mass spectrometry. The predicted LogP of 1.8 and LogD (pH 5.5) of 1.39 provide reference values for reversed-phase HPLC method development to distinguish the 3-hydroxy isomer from its regioisomeric counterparts during incoming material verification.

Synthetic Intermediate for 3-Functionalized Cyclohexylamine Derivatives

The hydroxyl group at the 3-position of the cyclohexyl ring provides a synthetic handle for further derivatization—including oxidation to the ketone, mesylation for nucleophilic displacement, or esterification—while the benzamide serves as a protecting group for the amine. This orthogonal protection strategy, documented in the PDE7 inhibitor synthesis program , enables selective manipulation of the hydroxyl group without affecting the masked amine, a capability not available with the non-hydroxylated N-cyclohexylbenzamide.

Quote Request

Request a Quote for N-(3-hydroxycyclohexyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.